2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid

Description

Molecular Architecture and Stereochemical Considerations

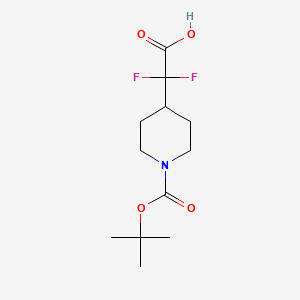

The molecular architecture of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid is characterized by a complex three-dimensional arrangement that reflects the interplay between steric, electronic, and conformational factors. The core structure consists of a piperidine ring bearing a tert-butoxycarbonyl protecting group at the nitrogen atom and a difluoroacetic acid substituent at the 4-position. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, and the compound can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CCC(CC1)C(F)(F)C(O)=O.

The stereochemical considerations for this compound are particularly complex due to the presence of multiple conformationally flexible elements. The piperidine ring can adopt various chair conformations, with the tert-butoxycarbonyl group and difluoroacetic acid substituent influencing the preferred conformational states. Research on fluorinated piperidines has demonstrated that fluorine atoms can exhibit distinct conformational preferences depending on their substitution pattern and the surrounding chemical environment. The difluoroacetic acid moiety introduces additional stereochemical complexity through the presence of two fluorine atoms attached to the same carbon center, creating a geminal difluoro substitution pattern that significantly affects the electronic distribution and steric profile of the molecule.

The conformational behavior of related fluorinated piperidine derivatives has been extensively studied using both experimental and computational approaches. Density functional theory calculations have revealed that the preferred conformations of fluorinated piperidines are influenced by hyperconjugative interactions, electrostatic effects, and steric factors. The tert-butoxycarbonyl protecting group introduces additional conformational constraints due to its bulky nature and the rotational barrier around the nitrogen-carbonyl bond. Studies on similar tert-butoxycarbonyl-protected piperidines have shown that the barrier to rotation of the tert-butoxycarbonyl group can be significant, with half-lives for rotation ranging from seconds to hours depending on the specific substitution pattern and temperature.

Properties

IUPAC Name |

2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRIUFRABWFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258638-62-8 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetylating agent reacts with the Boc-protected piperidine.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the difluoroacetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of various bioactive molecules. Its derivatives are investigated for:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition rates against human tumor cells, suggesting that the compound may serve as a lead structure for developing anticancer agents .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various transformations:

- Reactions Involving α-Arylation and α-Trifluoromethylation : It acts as a reactant in enantioselective reactions, contributing to the formation of complex organic molecules .

- Synthesis of Piperazine Derivatives : It serves as a key intermediate in the synthesis of piperazine derivatives which are important in pharmacology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with enzymes or receptors. The difluoroacetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid

- CAS Number : 1393822-92-8 (from )

- Molecular Formula: C₁₂H₁₉F₂NO₄ (calculated based on )

- Molecular Weight : 279.284 g/mol ()

- Structural Features: A piperidin-4-yl core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. A difluoroacetic acid moiety (-CF₂COOH) attached to the piperidine ring, enhancing acidity and metabolic stability compared to non-fluorinated analogs.

Synthesis :

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-fluorobenzoate reacts with 2-(piperidin-4-yl)acetic acid derivatives under high-temperature conditions (130°C, 48 hours), followed by acid workup (). The difluoro group is introduced either during the acetic acid side-chain formation or via post-synthetic fluorination.

Key Findings :

Acidity and Reactivity: The -CF₂COOH group in the target compound increases acidity (pKa ~1.5-2.0) compared to non-fluorinated analogs (pKa ~4.5-5.0), making it more reactive in coupling reactions (). Piperazine derivatives (e.g., 2-(4-Boc-piperazin-1-yl)acetic acid) exhibit higher solubility in polar solvents due to the additional nitrogen ().

Synthetic Challenges: The target compound’s synthesis requires prolonged heating (48 hours at 130°C) and yields ~39-45% (similar to 9c in ), lower than cyano-substituted analogs (65% for 9b). This is attributed to steric hindrance from the Boc group and fluorine atoms.

Biological Relevance :

- Fluorination improves metabolic stability and membrane permeability. The target compound’s -CF₂COOH moiety mimics phosphonate groups in transition-state analogs, making it a candidate for enzyme inhibition ().

- Piperidine-based analogs (e.g., 9a-9d in ) show moderate soluble epoxide hydrolase (sEH) inhibition, while the target’s fluorination may enhance binding affinity.

Physical Properties: The Boc group increases molecular weight (~279 g/mol) compared to non-Boc analogs (e.g., 2-(piperidin-4-yl)acetic acid, MW 157.2 g/mol). Difluoro substitution raises melting points (mp 48–50°C for related compounds; ) compared to non-fluorinated derivatives.

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound notable for its structural complexity and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms attached to the acetic acid moiety. Its molecular formula is with a CAS number of 1258638-62-8.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The presence of the piperidine ring allows for potential modulation of enzyme activity and receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby altering their function.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with various physiological processes.

Biological Activity Studies

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through modulation of cytokine release.

- Analgesic Properties : There is potential for pain relief applications, possibly through central nervous system pathways.

- Antimicrobial Activity : Some studies have shown efficacy against bacterial strains, indicating a role in antimicrobial therapy.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug development. Its ability to act as a building block for more complex molecules enhances its utility in synthesizing novel therapeutics.

Q & A

Q. What are the key steps in synthesizing 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid, and what protective groups are critical?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

- Introduction of difluoroacetic acid via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Deprotection and purification using chromatography (e.g., silica gel column) to isolate the final product .

Key Protective Groups:

- Boc group : Stabilizes the piperidine ring during synthesis and prevents protonation at the nitrogen .

Q. How is the compound purified, and what analytical techniques validate its structure and purity?

Methodological Answer:

- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

- Analytical Validation :

- NMR Spectroscopy : Confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and difluoroacetate moiety (δ ~120 ppm for CF₂ in NMR) .

- HPLC : Monitors purity (>98% by reverse-phase C18 column) .

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 294.3) .

II. Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during fluorination steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) improves regioselectivity .

Q. Table 1: Optimization Parameters for Key Reactions

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Boc Protection | DCM, 0°C, Boc₂O, DMAP | 85% → 92% | |

| Difluoroacetate Coupling | DMF, Pd(OAc)₂, 50°C, N₂ atmosphere | 60% → 78% |

Q. How do fluorinated substituents influence the compound’s stability and reactivity?

Methodological Answer:

- Steric and Electronic Effects : The CF₂ group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .

- Metabolic Stability : Fluorination reduces susceptibility to enzymatic degradation, making the compound suitable for in vivo studies .

- Handling Challenges : Hygroscopicity requires storage in anhydrous conditions (2–8°C, desiccator) to prevent hydrolysis .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or MS results)?

Methodological Answer:

Q. Table 2: Analytical Techniques for Contradiction Resolution

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| HRMS | Confirm molecular formula | Observed m/z 294.3021 (calc. 294.30) | |

| 2D NMR (COSY) | Resolve overlapping proton signals | Correlation peaks for piperidine H4 |

Q. What are the safety considerations for handling this compound, and how can degradation be mitigated?

Methodological Answer:

Q. How does the stereochemistry of the piperidine ring affect biological activity?

Methodological Answer:

- Stereochemical Impact : The 4-position substituent’s spatial arrangement influences binding to targets (e.g., enzymes or receptors). For example, axial vs. equatorial CF₂ groups may alter binding affinity .

- Synthesis of Diastereomers : Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) can generate stereoisomers for comparative bioactivity studies .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with protease active sites, focusing on hydrogen bonding with the difluoroacetate group .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.